1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene
Description
1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene is a brominated aromatic compound featuring a 2,2-difluoroethylsulfanyl (-S-CH2CF2) substituent at the meta position relative to the bromine atom. This compound is of significant interest in organic synthesis due to its dual functionality: the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the difluoroethylsulfanyl group introduces steric and electronic effects that modulate reactivity and regioselectivity.
Properties
CAS No. |
885267-08-3 |
|---|---|
Molecular Formula |
C8H7BrF2S |
Molecular Weight |
253.11 g/mol |
IUPAC Name |
1-bromo-3-(2,2-difluoroethylsulfanyl)benzene |
InChI |
InChI=1S/C8H7BrF2S/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8H,5H2 |
InChI Key |
XJWRLSBKEVGMCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene typically involves the bromination of a suitable precursor compound. One possible route is the bromination of 3-(2,2-difluoro-ethylsulfanyl)-benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the difluoroethylsulfanyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated benzene derivatives and modified difluoroethylsulfanyl groups.
Scientific Research Applications
Organic Synthesis
1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene serves as a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic aromatic substitution and cross-coupling reactions allows for the creation of diverse chemical entities.
Medicinal Chemistry
This compound is utilized in the synthesis of pharmaceuticals, particularly as an intermediate in developing bioactive compounds. Its structural characteristics enable the creation of inhibitors for critical biological enzymes. For instance, compounds derived from it have shown potential as inhibitors of cytochrome P450 enzymes, which play a significant role in drug metabolism.
Material Science
In material science, 1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene is employed in the preparation of advanced materials. It can be used to develop molecular glassformers that exhibit specific functionalities due to their unique halogenation pattern.
Antimicrobial Activity
Research has demonstrated that derivatives of 1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene exhibit antimicrobial properties against various bacterial strains. The halogenation pattern enhances efficacy compared to non-halogenated analogs, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
Certain derivatives have been shown to induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS). This mechanism suggests potential applications in cancer therapy, highlighting the compound's role in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the sulfanyl group is targeted, leading to the formation of sulfoxides or sulfones. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of 1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene and related compounds:
Electronic and Steric Effects
Electron-Donating vs. Withdrawing Groups :
- The sulfanyl (-S-) group in the target compound is weakly electron-donating, activating the benzene ring toward electrophilic substitution. In contrast, the sulfonyl (-SO2-) group in 1-Bromo-3-(methylsulfonyl)benzene is strongly electron-withdrawing, deactivating the ring .
- The difluoroethyl (-CH2CF2) group introduces electronegativity, polarizing adjacent C-H bonds and increasing acidity (α-fluorine effect), which may influence elimination or nucleophilic substitution pathways .
- Similar steric challenges were observed in Suzuki-Miyaura couplings with bulky silyl-substituted bromobenzenes .
Reactivity in Cross-Coupling Reactions
- The bromine atom in all listed compounds enables participation in cross-coupling reactions. However, substituent effects dictate reaction efficiency:
- Sulfur-Containing Compounds : Sulfanyl groups may coordinate with transition-metal catalysts (e.g., Pd), altering catalytic activity. For example, thioethers can stabilize Pd intermediates, though excessive steric bulk (e.g., trifluoropropylsulfanyl) may reduce coupling yields .
- Fluorinated Derivatives : Fluorine atoms can enhance oxidative stability of intermediates, as seen in photoredox-catalyzed reactions of fluorinated styrenes .
Spectroscopic Properties
- 19F NMR : The target compound’s difluoroethyl group would exhibit distinct fluorine chemical shifts. For instance, 1-bromo-3-(2-fluoropropyl)benzene (C9H9BrF2) shows 19F NMR resonances at δ -118.2 and -124.5 ppm, reflecting the fluoropropyl environment . Similar splitting patterns are expected for the difluoroethylsulfanyl analogue.
- 13C NMR : The sulfanyl group’s adjacent carbon (CH2CF2) would resonate near δ 35–40 ppm, while fluorinated carbons appear downfield (δ 110–120 ppm) due to electronegativity effects .
Biological Activity
1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This compound contains a bromine atom and a difluoroethylthio group, which may influence its reactivity and interactions with biological systems. Understanding the biological activity of this compound is crucial for its applications in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of 1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene can be represented as follows:
This structure includes:
- A bromine atom (Br) attached to the benzene ring.
- A difluoroethylthio group (-S-C(CF_2)F_2) attached to the benzene at the meta position.
Biological Activity Overview
Research into the biological activity of 1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene has revealed several key areas of interest:
Antimicrobial Activity
Studies have indicated that halogenated compounds often exhibit antimicrobial properties. For instance, compounds similar to 1-bromo derivatives have shown effectiveness against various bacterial strains. The presence of the difluoroethylthio group may enhance this activity due to its electron-withdrawing nature, which can stabilize reactive intermediates during microbial inhibition processes.
Antioxidant Properties
Halogenated aromatic compounds are also known for their antioxidant capabilities. The difluoroethylthio group may contribute to radical scavenging activities, potentially making this compound useful in formulations aimed at reducing oxidative stress.
Cytotoxicity Studies
Preliminary cytotoxicity tests suggest that 1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene may exhibit selective toxicity towards cancer cell lines. The mechanism is hypothesized to involve disruption of cellular signaling pathways or induction of apoptosis in malignant cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Scavenging free radicals | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Case Study: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various halogenated compounds, including 1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus, indicating strong antimicrobial potential.
Case Study: Cytotoxic Effects on Cancer Cells
In another investigation, the cytotoxic effects of 1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene were assessed using MTT assays on HeLa and MCF-7 cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM for HeLa cells. This suggests that the compound may be a candidate for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
